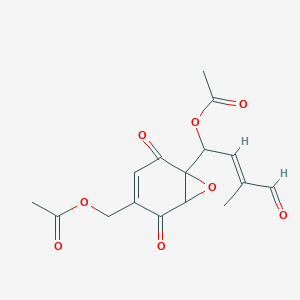

Flagranone C

Description

This compound has been reported in Arthrobotrys flagrans with data available.

isolated from Duddingtonia flagrans; structure in first source

Properties

Molecular Formula |

C16H16O8 |

|---|---|

Molecular Weight |

336.29 g/mol |

IUPAC Name |

[6-[(E)-1-acetyloxy-3-methyl-4-oxobut-2-enyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate |

InChI |

InChI=1S/C16H16O8/c1-8(6-17)4-13(23-10(3)19)16-12(20)5-11(7-22-9(2)18)14(21)15(16)24-16/h4-6,13,15H,7H2,1-3H3/b8-4+ |

InChI Key |

HSTGWHJVZDXYFE-XBXARRHUSA-N |

Isomeric SMILES |

C/C(=C\C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C=O |

Canonical SMILES |

CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=O |

Synonyms |

flagranone C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Natural Origin of Flagranone C: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone C is a cyclohexenoxide antibiotic that, along with its analogs Flagranones A and B, was first isolated from the nematode-trapping fungus Duddingtonia flagrans. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and the methodologies employed for its isolation and characterization. All available quantitative data has been summarized, and key experimental workflows are presented. This document is intended to serve as a core resource for researchers interested in the flagranones and their potential therapeutic applications.

Introduction

The search for novel bioactive secondary metabolites from microorganisms has been a cornerstone of drug discovery. Fungi, in particular, are a rich source of structurally diverse compounds with a wide range of biological activities. The genus Duddingtonia (synonymous in some literature with Arthrobotrys) comprises nematode-trapping fungi known for their unique predatory lifestyle, producing complex adhesive networks to capture and consume nematodes. It is within this fascinating ecological niche that a class of cyclohexenoxide antibiotics, the flagranones, were discovered. This guide focuses specifically on this compound, detailing its scientific discovery and the experimental protocols that led to its characterization.

Natural Source and Discovery

This compound is a natural product of the fungus Duddingtonia flagrans.[1] This saprophytic fungus is found in soil and decaying organic matter and is notable for its ability to form sophisticated traps to prey on nematodes. The discovery of this compound was the result of a screening program aimed at identifying novel anthelmintic compounds from microbial sources.

The initial research that led to the characterization of the flagranone family, including this compound, was published by Anderson, M.G., Rickards, R.W., and Lacey, E. in 1999 in The Journal of Antibiotics.[1] Their work detailed the isolation and structure elucidation of three related cyclohexenoxide antibiotics: Flagranone A, B, and C, from cultures of Duddingtonia flagrans.

Experimental Protocols

The following sections provide a detailed description of the experimental methodologies employed in the discovery and characterization of this compound, based on the seminal publication.

Fungal Cultivation and Fermentation

Duddingtonia flagrans was cultured in a liquid medium to generate sufficient biomass and secondary metabolite production for isolation.

Fermentation Protocol:

-

Inoculum Preparation: A vegetative inoculum of D. flagrans was prepared by growing the fungus in a suitable seed medium.

-

Production Culture: The production culture was initiated by inoculating a larger volume of a nutrient-rich fermentation medium with the seed culture.

-

Incubation: The culture was incubated for a period of several days on a rotary shaker to ensure adequate aeration and growth. The exact temperature and duration of incubation were optimized to maximize the yield of the flagranones.

Isolation and Purification of this compound

A multi-step chromatographic process was utilized to isolate this compound from the fungal culture broth and mycelium.

Isolation Workflow:

Caption: Isolation workflow for this compound.

Detailed Steps:

-

Extraction: The whole fermentation broth, including mycelium, was extracted with an organic solvent such as ethyl acetate. The organic phase was then concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate).

-

Fraction Collection and Bioassay: Fractions were collected and assayed for biological activity (e.g., anthelmintic or antimicrobial) to guide the purification process.

-

High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel column were further purified by reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow:

References

Unveiling the Biosynthetic Route of Fungal Sesquiterpenoids: A Putative Pathway for Flagranone A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to detail the biosynthesis of Flagranone C. However, a comprehensive review of scientific literature and chemical databases reveals that while "this compound" is mentioned as a metabolite of the fungus Duddingtonia flagrans, there is currently no publicly available information on its chemical structure or biosynthetic pathway. In contrast, its congener, Flagranone A, has been structurally characterized as a sesquiterpenoid. Therefore, this guide will focus on the putative biosynthetic pathway of Flagranone A in its producing organism, Duddingtonia flagrans (also known as Arthrobotrys flagrans), providing a scientifically grounded framework for researchers in the field.

Introduction to Flagranone A and its Producing Organism

Flagranone A is a sesquiterpenoid natural product isolated from the nematophagous fungus Duddingtonia flagrans. This fungus is of significant interest for its ability to trap and consume parasitic nematodes, a characteristic attributed in part to its production of a range of secondary metabolites. Sesquiterpenoids in fungi are a large and structurally diverse class of compounds derived from the C15 precursor farnesyl pyrophosphate (FPP). They often exhibit a wide array of biological activities.

The General Biosynthetic Pathway of Fungal Sesquiterpenoids

The biosynthesis of sesquiterpenoids in fungi is a well-established process that begins with the mevalonate (MVA) pathway, leading to the synthesis of the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to build the C15 farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.

The key steps are:

-

Mevalonate Pathway: Acetyl-CoA is converted through a series of enzymatic reactions to produce IPP and DMAPP.

-

Farnesyl Pyrophosphate Synthesis: Two molecules of IPP and one molecule of DMAPP are condensed by FPP synthase to form FPP.

-

Sesquiterpene Cyclization: A sesquiterpene synthase (STS), a type of terpene cyclase, catalyzes the cyclization of the linear FPP molecule into a specific carbocyclic sesquiterpene skeleton. This step is a crucial branch point and is responsible for the vast structural diversity of sesquiterpenoids.

-

Post-Cyclization Modifications: The initial sesquiterpene hydrocarbon is then typically modified by a series of tailoring enzymes, most commonly cytochrome P450 monooxygenases (P450s), reductases, and transferases (e.g., acetyltransferases), to yield the final bioactive compound. These modifications can include hydroxylations, epoxidations, rearrangements, and the addition of functional groups.

General overview of fungal sesquiterpenoid biosynthesis.

Putative Biosynthetic Pathway of Flagranone A

Based on the structure of Flagranone A, a putative biosynthetic pathway can be proposed. This pathway would involve a sesquiterpene synthase to form the core carbocyclic structure, followed by a series of oxidative and acetylation steps.

Step 1: Formation of the Sesquiterpene Backbone The linear FPP is likely cyclized by a dedicated sesquiterpene synthase to form a bicyclic or tricyclic hydrocarbon intermediate. The exact nature of this intermediate is speculative without experimental evidence but would form the core scaffold of Flagranone A.

Step 2: Oxidative Modifications The initial hydrocarbon skeleton is then likely subjected to a series of oxidations catalyzed by cytochrome P450 monooxygenases. These reactions would introduce the hydroxyl groups and potentially the epoxide functionality present in the final structure of Flagranone A.

Step 3: Acetylation The final step in the biosynthesis would be the acetylation of hydroxyl groups by acetyltransferases, utilizing acetyl-CoA as the acetyl donor, to yield Flagranone A.

Putative biosynthetic pathway of Flagranone A.

Quantitative Data

Currently, there is no published quantitative data regarding the biosynthetic pathway of Flagranone A or C. This includes enzyme kinetics, precursor incorporation rates, and product yields from engineered pathways. Such data would require the identification and characterization of the specific enzymes and genes involved in the pathway.

Experimental Protocols

As the biosynthetic gene cluster for Flagranone A has not yet been identified, specific experimental protocols for its elucidation cannot be provided. However, a general workflow for identifying and characterizing a fungal secondary metabolite biosynthetic gene cluster is presented below. This represents the standard experimental approach that would be taken by researchers in the field.

General Workflow for Identification of a Fungal Biosynthetic Gene Cluster

Experimental workflow for BGC identification.

Detailed Methodologies

1. Genome Sequencing and BGC Prediction:

-

Protocol: High-quality genomic DNA is extracted from a pure culture of Duddingtonia flagrans. The genome is then sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies. The assembled genome is then analyzed using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the locations of biosynthetic gene clusters (BGCs). Putative sesquiterpenoid BGCs would be identified by the presence of a sesquiterpene synthase gene in proximity to genes encoding P450s and other modifying enzymes.

2. Targeted Gene Disruption:

-

Protocol: To confirm the involvement of a candidate BGC, targeted gene disruption of key genes (e.g., the putative sesquiterpene synthase and P450s) is performed. This is typically achieved using CRISPR/Cas9-based gene editing or homologous recombination. Successful gene knockout mutants are confirmed by PCR and sequencing.

3. Comparative Metabolite Analysis:

-

Protocol: The wild-type strain and the gene knockout mutants are cultivated under identical conditions. The secondary metabolite profiles of the culture extracts are then analyzed and compared using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The absence of Flagranone A in the extract of a knockout mutant would confirm the involvement of the disrupted gene in its biosynthesis.

4. Heterologous Expression:

-

Protocol: The entire predicted BGC is cloned into an expression vector and transformed into a well-characterized heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. The transformed host is then cultivated, and its metabolite profile is analyzed by HPLC-MS to detect the production of Flagranone A. This confirms that the cloned BGC is sufficient for the biosynthesis of the compound.

5. In Vitro Enzymatic Assays:

-

Protocol: Individual enzymes from the BGC (e.g., the sesquiterpene synthase and P450s) are expressed in E. coli and purified. The activity of the purified sesquiterpene synthase is assayed by incubating the enzyme with FPP and analyzing the resulting hydrocarbon products by Gas Chromatography-Mass Spectrometry (GC-MS). The activity of the P450s is assayed by incubating them with the sesquiterpene hydrocarbon and a suitable redox partner system, followed by product analysis using HPLC-MS.

Conclusion and Future Directions

While the complete biosynthetic pathway of this compound remains to be elucidated, the known structure of Flagranone A provides a solid foundation for proposing a putative biosynthetic route based on the well-understood principles of fungal sesquiterpenoid biosynthesis. The experimental workflows outlined in this guide provide a clear roadmap for researchers to identify and characterize the responsible biosynthetic gene cluster in Duddingtonia flagrans. The elucidation of this pathway will not only provide fundamental insights into the secondary metabolism of this interesting fungus but also open up possibilities for the bioengineering of novel, high-value sesquiterpenoid compounds for applications in drug development and agriculture.

An In-depth Technical Guide to Flagranone C: Physical and Chemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of Flagranone C. Due to the limited direct public information available for a compound specifically named "this compound," this document synthesizes data from related flavanone and pyranone compounds to offer a predictive profile. It is important to note that the information presented herein is based on structurally similar molecules and should be confirmed through empirical analysis of a verified sample of this compound. This guide aims to serve as a foundational resource for researchers and professionals in drug development by compiling relevant data on molecular characteristics, potential biological activities, and experimental methodologies.

Physical and Chemical Properties

The physical and chemical properties of flavonoids, including flavanones, are influenced by their molecular structure, such as the degree of hydroxylation, methoxylation, and the presence of other substituents. While specific data for this compound is not available, the following table summarizes key properties of the related compound Flagranone A and the parent structure, Flavanone, to provide an estimated profile.

| Property | Flagranone A | Flavanone | General Flavonoids |

| Molecular Formula | C₂₆H₃₂O₇[1] | C₁₅H₁₂O₂[2] | Variable |

| Molecular Weight | 456.5 g/mol [1] | 224.25 g/mol [2] | Variable |

| Melting Point | Not available | 75-76 °C | Variable, generally high due to hydrogen bonding[3][4] |

| Boiling Point | Not available | Decomposes | Generally high, often decompose before boiling[3][4] |

| Solubility | Not available | Insoluble in water | Generally sparingly soluble in water, more soluble in organic solvents[5] |

| Appearance | Not available | White crystalline solid[6] | Crystalline solids, often colored |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of novel compounds. The following sections outline standard methodologies for determining the physicochemical and spectral properties of compounds like this compound.

Structure Elucidation

Structure determination of a novel compound like this compound would typically involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, their chemical environments, and neighboring protons.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing a complete structural framework.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that aid in structural elucidation.

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Purity and Quantification

High-Performance Liquid Chromatography (HPLC):

-

Used to separate the compound from impurities and to determine its purity.

-

Can be coupled with a UV-Vis or mass spectrometer detector for quantification.

Potential Biological Activities and Signaling Pathways

Flavonoids, the class of compounds to which flavanones belong, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[7][8][9] These activities are often mediated through their interaction with various cellular signaling pathways.

Antioxidant Activity

Flavonoids can act as antioxidants by scavenging free radicals and chelating metal ions.[9] This property is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Anti-inflammatory Activity

Many flavonoids have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.[10]

Potential Signaling Pathway Involvement

Based on the activities of related flavonoids, this compound could potentially modulate several key signaling pathways. The diagram below illustrates a generalized signaling pathway that flavonoids are known to influence.

References

- 1. Flagranone A | C26H32O7 | CID 10575770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavanone [webbook.nist.gov]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. units.fisheries.org [units.fisheries.org]

- 6. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of Flagranone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data available for Flagranone C, a natural product isolated from the nematode-trapping fungus Arthrobotrys flagrans (also known as Duddingtonia flagrans). While the definitive structure of this compound has been elucidated, this document aims to compile and present the publicly available spectroscopic information and outline the standard methodologies for acquiring such data.

Introduction to this compound

This compound is a cyclohexenoxide antibiotic with the molecular formula C₁₆H₁₆O₈ and a CAS number of 255064-43-8. Its structure was first reported by M. G. Anderson et al. in the Journal of Antibiotics in 1999. The elucidation of its chemical architecture was achieved through a combination of spectroscopic techniques, which are fundamental in the characterization of novel natural products.

Spectral Data Summary

A comprehensive search of scientific literature and spectral databases did not yield specific, publicly available quantitative spectral data for this compound. The primary publication announcing its discovery describes the use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structure determination but does not provide the detailed raw data (e.g., chemical shifts, mass-to-charge ratios, or absorption frequencies) in its accessible format.

Therefore, the following tables are presented as templates that would typically be used to summarize such data.

Table 1: NMR Spectral Data for this compound (¹H and ¹³C NMR)

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz | Chemical Shift (δ) ppm | Carbon Type |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... | ... |

Table 2: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... | ... |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Functional Group Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments typically employed in the structural elucidation of a novel natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation:

-

A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain insights into the fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused directly into the mass spectrometer or injected into the LC system.

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

MS/MS (Tandem Mass Spectrometry): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which helps in identifying structural motifs.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film: A small amount of the sample is dissolved in a volatile solvent and a drop is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a novel natural product.

This guide serves as a foundational resource for professionals engaged in natural product research and drug development. While specific spectral data for this compound remains elusive in the public domain, the outlined protocols and workflow provide a robust framework for the characterization of this and other novel chemical entities.

A Technical Guide to the Potential Preliminary Biological Activity of Flagranone C

Disclaimer: Extensive literature searches did not yield specific data for a compound named "Flagranone C." The following in-depth technical guide is therefore based on the known preliminary biological activities of the broader class of compounds to which this compound likely belongs: flavanones and, more generally, flavonoids. The experimental protocols and potential mechanisms of action described are representative of those used to evaluate compounds within this class.

Introduction to Flavanones

Flavanones are a subclass of flavonoids, which are polyphenolic secondary metabolites found in a variety of plants. They are characterized by a C6-C3-C6 skeleton. The biological activities of flavonoids, including flavanones, have been a subject of intense research, with studies reporting a wide range of pharmacological effects. These effects are often attributed to their antioxidant properties and their ability to modulate various cellular signaling pathways.

Potential Biological Activities and Investigational Assays

Based on studies of various flavanone derivatives, this compound could be hypothesized to exhibit a range of biological activities. The following sections detail these potential activities and the common experimental protocols used for their assessment.

Flavonoids are known to possess anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of inflammatory mediators in cell-based assays.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells (e.g., BV-2).

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a test compound can be assessed by its ability to inhibit this NO production.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

-

LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

After a 24-hour incubation period, the culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Many flavanones have been investigated for their potential as anticancer agents. Their effects are often evaluated by assessing their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of human cancer cell lines (e.g., Bel-7402, HL-60, BGC-823, KB).[1]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of around 570 nm.

-

The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated.

-

Prenylated flavonoids, a group that could include this compound, have shown promising antimicrobial activity.[2][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[4]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology (Broth Microdilution):

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (microorganism with no compound) and negative (medium only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

-

Potential Signaling Pathways Modulated by Flavanones

Flavonoids can exert their biological effects by modulating various intracellular signaling pathways.[5] Understanding these interactions is crucial for elucidating their mechanism of action.

The Nuclear Factor-κB (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[6] Many flavonoids have been shown to inhibit the NF-κB pathway, which may contribute to their anti-inflammatory and anticancer effects.[6]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Flavonoids have been reported to modulate MAPK signaling, which can impact cell survival and death.[5]

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Data Presentation

As no quantitative data for this compound is available in the public domain, a data table cannot be provided at this time. Should experimental data become available, it would be structured as follows:

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Bel-7402 | Value |

| HL-60 | Value |

| BGC-823 | Value |

| KB | Value |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Value |

| Escherichia coli | Value |

| Candida albicans | Value |

Conclusion and Future Directions

While the specific biological activities of this compound remain to be elucidated, the extensive research on the flavanone class of compounds suggests a high potential for a range of pharmacologically relevant effects, including anti-inflammatory, anticancer, and antimicrobial activities. The experimental protocols and signaling pathways described in this guide provide a foundational framework for the preliminary biological evaluation of this compound. Future research should focus on isolating or synthesizing this compound and systematically evaluating its activity in the described in vitro assays. Positive findings would then warrant further investigation into its precise mechanism of action and potential for in vivo efficacy.

References

- 1. Synthesis and biological activity of flavanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Prediction and Validation of Molecular Targets for Novel Natural Products

Abstract

The deconvolution of the molecular mechanism of action for novel natural products is a significant bottleneck in drug discovery. This technical guide outlines a comprehensive in silico workflow for the rapid prediction of protein targets for previously uncharacterized natural products. For the purpose of this guide, we will use a hypothetical compound, "Flagranone C," representing a novel flavanone, to illustrate the process. The workflow integrates a suite of computational methodologies, including reverse docking, pharmacophore modeling, and machine learning-based approaches, to generate a high-confidence list of putative protein targets. Furthermore, this document provides detailed protocols for the subsequent experimental validation of these computational predictions, ensuring a robust pipeline from hypothesis to confirmation. The methodologies and workflows presented are designed to be broadly applicable to other novel chemical entities, providing a foundational strategy for modern natural product-based drug discovery.

Introduction: The Challenge of Target Identification

Natural products are a rich source of therapeutic leads, yet identifying their specific molecular targets remains a complex and resource-intensive challenge.[1][2][3][4][5] Traditional methods are often low-throughput and costly. Computational, or in silico, approaches offer a powerful alternative to rapidly scan the entire human proteome, predict potential interactions, and prioritize targets for experimental validation.[1][3] This significantly accelerates the early stages of drug discovery.[6][7]

This guide uses a hypothetical natural product, "this compound," as a case study. While "this compound" is not a known compound, we will treat it as a novel flavanone, a class of natural products with a wide range of reported biological activities. The workflow detailed herein is designed to take such a novel compound from its basic chemical structure to a set of validated protein targets.

Core In Silico Target Prediction Methodologies

A robust target prediction strategy relies on the convergence of evidence from multiple, independent computational methods.[1][3][4] This guide focuses on a tripartite approach.

2.1 Reverse Docking

Reverse (or inverse) docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, one compound is screened against a large library of protein structures.[8][9][10][11] The process evaluates the binding compatibility of the ligand (e.g., this compound) within the binding sites of thousands of proteins, producing a ranked list of potential targets based on predicted binding affinity (docking score).[11][12] This structure-based method is invaluable for identifying potential off-targets and new therapeutic applications.[8]

2.2 Pharmacophore Modeling

A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[13][14][15] In the context of target prediction, a pharmacophore model can be generated from the structure of this compound. This model is then used as a 3D query to screen databases of known protein-ligand complexes or target-based pharmacophores.[13][16] Targets whose known ligands or binding sites match the pharmacophore of this compound are identified as potential hits.

2.3 Machine Learning & Chemogenomic Approaches

Machine learning (ML) models, trained on vast datasets of known drug-target interactions, can predict new interactions based on the chemical properties of a drug and the genomic or structural features of proteins.[6][7][17][18][19] These chemogenomic methods do not necessarily require 3D protein structures and can infer interactions by learning the complex relationships within the "pharmacological space."[18] For this compound, its chemical fingerprints and descriptors would be used as input to predict its likely protein targets.[19]

Integrated In Silico Workflow for Target Prediction

The power of in silico prediction lies in integrating multiple methodologies to cross-validate findings and increase the confidence of predictions. Below is a comprehensive workflow for identifying the targets of a novel compound like this compound.

Caption: Integrated workflow for in silico prediction of protein targets.

Data Presentation and Quantitative Summary

After running the parallel prediction pipelines, the quantitative output from each method must be systematically collected and analyzed.

Table 1: Hypothetical Reverse Docking Results for this compound

This table ranks potential targets based on their predicted binding energy. Lower scores indicate a more favorable interaction.

| Target Protein | PDB ID | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| PI3Kγ | 1E8X | ATP-binding | -11.2 | Val882, Lys833, Met953 |

| BTK | 3GEN | Hinge region | -10.8 | Met477, Lys430, Asp539 |

| p38 MAPK | 1A9U | ATP-pocket | -10.5 | Met109, Gly110, Lys53 |

| COX-2 | 5IKR | Active Site | -9.9 | Arg120, Tyr355, Val523 |

| HSP90 | 1UYG | N-terminal | -9.7 | Asp93, Leu107, Asn51 |

Table 2: Hypothetical Pharmacophore Screening Fit Scores

This table shows how well the this compound pharmacophore aligns with the known binding modes of ligands for various targets. A higher fit score indicates a better match.

| Target Protein | Pharmacophore Model ID | Fit Score (Range 0-1) | Matched Features |

| PI3Kγ | PI3K_inh_model_1 | 0.92 | 2 HBA, 1 HBD, 1 Aro |

| p38 MAPK | MAPK_model_3 | 0.88 | 1 HBA, 1 HBD, 2 Hyd |

| BTK | BTK_kinase_model_5 | 0.85 | 2 HBA, 1 Aro, 1 Hyd |

| HSP90 | HSP90_Nterm_model_2 | 0.79 | 1 HBD, 2 Hyd |

| Estrogen Receptor α | ERa_ligand_model_4 | 0.75 | 1 HBD, 1 Aro, 2 Hyd |

Table 3: Hypothetical Machine Learning Prediction Scores

This table lists targets predicted by a chemogenomic model, with scores indicating the probability of a true interaction.

| Target Protein | UniProt ID | Prediction Score | Confidence Level |

| PI3Kγ | P48736 | 0.95 | High |

| BTK | Q06187 | 0.91 | High |

| p38 MAPK | Q16539 | 0.89 | High |

| AKT1 | P31749 | 0.82 | Medium |

| COX-2 | P35354 | 0.76 | Medium |

Analysis: By cross-referencing these tables, a consensus emerges. PI3Kγ, BTK, and p38 MAPK appear as high-priority candidates as they are identified by all three independent methods. COX-2 and HSP90 are also strong secondary candidates.

Experimental Protocols for Target Validation

Computational predictions must be validated through rigorous biochemical and biophysical assays.[20][21][22][23][24] The following are detailed protocols for confirming the interaction between this compound and a prioritized target, such as PI3Kγ.

Protocol: Enzyme Inhibition Assay

This assay determines if this compound can inhibit the enzymatic activity of its predicted target (e.g., a kinase like PI3Kγ).[25][26][27][28]

-

Materials & Reagents:

-

Purified recombinant target enzyme (e.g., PI3Kγ).

-

Substrate (e.g., ATP and PIP2).

-

This compound stock solution (in DMSO).

-

Assay buffer (optimized for pH and salt concentration for the target enzyme).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Positive control inhibitor (known inhibitor of the target).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. A common range is from 100 µM down to 1 nM.[29]

-

Add 5 µL of the diluted this compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the microplate.

-

Add 10 µL of the target enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate mixture (ATP and PIP2).

-

Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

-

Stop the reaction and measure the product formation using the detection reagent according to the manufacturer's protocol (e.g., measuring luminescence to quantify ADP produced).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique to measure real-time binding kinetics (association and dissociation rates) and affinity (Kᴅ).[30][31][32][33][34]

-

Materials & Reagents:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Target protein (e.g., PI3Kγ).

-

This compound.

-

Immobilization buffers (e.g., EDC/NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a suitable signal (e.g., ~2000-5000 RU for initial tests).[34] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Binding: Prepare a series of concentrations of this compound in running buffer (e.g., 0.1 µM to 10 µM).

-

Inject the this compound solutions over the immobilized target and reference surfaces at a constant flow rate (e.g., 30 µL/min).[31]

-

Monitor the binding response (in Resonance Units, RU) over time to generate a sensorgram, which shows the association phase during injection and the dissociation phase when running buffer flows over the chip.

-

After each cycle, regenerate the sensor surface using a mild solution (e.g., low pH glycine) to remove the bound analyte.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Globally fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

-

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS) in addition to binding affinity (Kᴅ) and stoichiometry (n).[35][36][37][38]

-

Materials & Reagents:

-

ITC instrument (e.g., MicroCal).

-

Target protein solution (e.g., 10-20 µM PI3Kγ).

-

This compound solution (e.g., 100-200 µM).

-

Dialysis buffer (both protein and ligand must be in identical buffer to minimize heats of dilution).

-

-

Procedure:

-

Thoroughly dialyze the protein and dissolve the ligand in the final dialysis buffer.

-

Load the target protein into the sample cell (~200 µL) and this compound into the injection syringe (~40 µL).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein-filled sample cell while stirring.

-

The instrument measures the heat change after each injection relative to a reference cell.

-

Data Analysis: Integrate the heat signal peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the Kᴅ, stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizing Predicted Biological Context

Identifying a target is only the first step; understanding its role in cellular signaling provides crucial context for predicting the compound's physiological effect. If PI3Kγ, BTK, and p38 MAPK are confirmed targets, this compound could be a potent modulator of immune signaling and inflammatory responses.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The journey from a novel natural product to a potential drug candidate is fraught with challenges, chief among them being the identification of its molecular target(s). The integrated in silico workflow presented in this guide provides a robust, efficient, and cost-effective strategy to navigate this crucial step. By combining the predictive power of reverse docking, pharmacophore modeling, and machine learning, researchers can generate high-confidence hypotheses about a compound's mechanism of action. When coupled with rigorous biophysical and biochemical validation, this approach dramatically enhances the pace of drug discovery, enabling the rapid translation of nature's chemical diversity into novel therapeutics.

References

- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Machine Learning for Drug-Target Interaction Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 13. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fiveable.me [fiveable.me]

- 17. tissueandcells.com [tissueandcells.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

- 20. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. Ligand binding assays at equilibrium: validation and interpretation | Semantic Scholar [semanticscholar.org]

- 25. superchemistryclasses.com [superchemistryclasses.com]

- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. home.sandiego.edu [home.sandiego.edu]

- 28. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 31. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 32. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 33. Surface plasmon resonance (SPR) binding analysis [bio-protocol.org]

- 34. dhvi.duke.edu [dhvi.duke.edu]

- 35. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]

- 36. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 37. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 38. ITC - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Solubility of Flagranone C

Disclaimer: As of late 2025, specific experimental data on the solubility of Flagranone C is not available in the public domain. This guide provides a comprehensive overview based on the known properties of flavanones, the chemical class to which this compound belongs. The information herein serves as a foundational resource for researchers, scientists, and drug development professionals, offering predictive insights and standardized methodologies for experimental determination.

Introduction to this compound and the Importance of Solubility

This compound is a member of the flavanone family, a subclass of flavonoids characterized by a C6-C3-C6 skeleton. Flavanones are widely investigated for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding the solubility of a compound like this compound is a critical first step in drug discovery and development. Solubility data dictates the choice of solvents for extraction, purification, formulation, and in vitro/in vivo testing, directly impacting bioavailability and therapeutic efficacy.

Predicted Solubility Profile of this compound

Based on the general principle of "like dissolves like" and the observed solubility of structurally similar flavanones, a qualitative solubility profile for this compound can be inferred.[3] Flavanones, being polyphenolic compounds, exhibit a range of polarities. Their solubility is largely dictated by the number and arrangement of hydroxyl groups and any glycosidic linkages. Generally, they have low solubility in water and nonpolar solvents, but higher solubility in polar organic solvents.[4][5]

The table below summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Insoluble | Flavanones generally have poor aqueous solubility.[5] |

| Methanol | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the polar functional groups of the flavanone.[4] | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many flavonoids.[4] | |

| Polar Aprotic | Acetone | Soluble | Acetone is effective at dissolving many flavonoids.[1][6] |

| Acetonitrile | Soluble | Studies have shown high solubility for flavanones like hesperetin and naringenin in acetonitrile.[1][6] | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. | |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate's intermediate polarity makes it a suitable solvent for moderately polar compounds like flavanones.[4] | |

| Nonpolar | Hexane | Insoluble | The nonpolar nature of hexane is not conducive to dissolving the more polar flavanone structure. |

| Toluene | Sparingly Soluble | Toluene may show slight solvating power due to its aromatic ring, but overall solubility is expected to be low. | |

| Dichloromethane (DCM) | Sparingly Soluble | DCM can dissolve a broader range of compounds than hexane, but high solubility is not expected for a polyphenolic compound.[4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][7] This protocol is designed to achieve a saturated solution at a constant temperature, from which the solubility can be accurately measured.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3][8] It is advisable to measure the concentration at several time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).[7]

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilution: To prevent precipitation and to bring the concentration within the linear range of the analytical instrument, accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC).

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A standard calibration curve prepared with known concentrations of this compound must be used for accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.[7]

Visualizing Experimental and Biological Pathways

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

4.2. Flavanone-Modulated Signaling Pathway

Flavanones are known to exert their biological effects by modulating various intracellular signaling pathways. A key pathway often implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating inflammatory responses, cell survival, and proliferation.[2][9] Many flavanones have been shown to inhibit this pathway, contributing to their anti-inflammatory and anti-cancer activities.

References

- 1. scite.ai [scite.ai]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Flagranone C: Natural Abundance and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the natural abundance and isolation of Flagranone C, a secondary metabolite produced by the nematophagous fungus Duddingtonia flagrans. Due to the limited published data on this specific compound, this guide synthesizes direct findings on this compound with established methodologies for the cultivation of the source organism and the purification of related fungal metabolites.

Natural Abundance of this compound

This compound is a cyclohexenoxide antibiotic that has been identified as a natural product of the fungus Duddingtonia flagrans (formerly known as Arthrobotrys flagrans). This fungus is known for its ability to trap and digest nematodes. The production of this compound, along with its analogs Flagranone A and B, occurs during the solid-state fermentation of the fungus. While the presence of this compound in Duddingtonia flagrans is confirmed, specific quantitative data on its natural abundance within the fungal biomass or the fermentation substrate remains largely unreported in publicly available scientific literature. One strain of Duddingtonia flagrans, IAH 1297, has been noted to produce undetectable levels of this compound, suggesting that the production of this metabolite may be strain-dependent[1][2].

Table 1: Quantitative Data on this compound

| Parameter | Value | Source Organism | Notes |

| Natural Concentration | Not Reported | Duddingtonia flagrans | The concentration in fungal mycelia or solid-state fermentation culture has not been quantified in the reviewed literature. |

| Isolation Yield | Not Reported | Duddingtonia flagrans | The yield of purified this compound from fungal culture has not been specified in the reviewed literature. |

| Biological Activity (Analogues) | MIC of 25 µg/ml | Bacillus subtilis, Staphylococcus aureofaciens | This data pertains to Flagranones A and B, structurally similar compounds isolated from the same fungal source. The specific activity of this compound has not been detailed. |

Experimental Protocols

The following protocols are based on published methods for the cultivation of Duddingtonia flagrans and general procedures for the extraction and purification of fungal secondary metabolites. The specific parameters for the isolation of this compound are inferred from the limited available information and standard laboratory practices.

2.1. Cultivation of Duddingtonia flagrans for Metabolite Production

Solid-state fermentation (SSF) is the primary method described for the production of metabolites, including chlamydospores and likely this compound, from Duddingtonia flagrans.

-

Organism: Duddingtonia flagrans

-

Fermentation Type: Solid-State Fermentation (SSF)[3][4][5][6][7]

-

Substrate: A mixture of grains such as wheat, oats, and barley is commonly used. Broken rice has also been reported as a suitable substrate[6].

-

Inoculation: The substrate is moistened and sterilized, then inoculated with a mycelial suspension or agar plugs of a mature culture of Duddingtonia flagrans.

-

Incubation:

-

Harvesting: After the incubation period, the entire fermented grain substrate is harvested for extraction.

2.2. Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and purification of this compound from the solid-state fermentation culture.

-

Extraction:

-

The combined fermented grain substrate is dried and ground to a fine powder.

-

The powdered substrate is extracted exhaustively with an organic solvent. Based on the polarity of similar fungal metabolites, a solvent system such as ethyl acetate or methanol is recommended.

-

The solvent is then evaporated under reduced pressure to yield a crude extract, often described as a yellow oil.

-

-

Purification:

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system with increasing polarity, for example, a hexane-ethyl acetate gradient, is used to separate the components based on their polarity.

-

Further Purification: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) with a mobile phase such as a water-acetonitrile or water-methanol gradient is typically employed for the separation of cyclohexenoxide compounds.

-

Compound Identification: The purity and identity of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workflow and Logical Relationships

As there is no information available in the scientific literature regarding signaling pathways involving this compound, the following diagram illustrates the general workflow for its production and isolation.

Caption: Workflow for the production and isolation of this compound.

Conclusion

This compound is a recognized, yet under-documented, natural product from the fungus Duddingtonia flagrans. While its existence and the general methodology for its production via solid-state fermentation are established, there is a notable lack of detailed, publicly available information regarding its specific isolation protocols, natural abundance, and biological activity. The protocols and data presented in this guide are a synthesis of the available literature on Duddingtonia flagrans and general practices in natural product chemistry. Further research is required to fully characterize the properties and potential applications of this compound. This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying key areas for future investigation.

References

- 1. NZ750435A - Composition comprising duddingtonia flagrans - Google Patents [patents.google.com]

- 2. AU2017272137B2 - Composition comprising Duddingtonia flagrans - Google Patents [patents.google.com]

- 3. Scale-Up of Duddingtonia flagrans Chlamydospores Production from Laboratory to Pilot-Scale Using a Solid-State Fermentation System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chlamydospores production enhancement of Duddingtonia flagrans in a solid-state fermentation system [scielo.org.co]

- 7. researchgate.net [researchgate.net]

Thermostability and pH Stability of Flagranone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the thermostability and pH stability of Flagranone C, a novel compound with significant therapeutic potential. Understanding the stability profile of this compound is critical for its development as a pharmaceutical agent, ensuring its efficacy, safety, and shelf-life. This document outlines detailed experimental protocols for assessing stability under various temperature and pH conditions, presents data in a structured format for clarity, and includes visualizations of key experimental workflows. The information contained herein is intended to guide researchers and drug development professionals in establishing a robust stability testing program for this compound and similar chemical entities.

Introduction

This compound is a promising therapeutic candidate whose efficacy and safety are intrinsically linked to its chemical stability. Environmental factors such as temperature and pH can significantly impact its structural integrity and, consequently, its biological activity. Therefore, a thorough investigation of its thermostability and pH stability is a prerequisite for successful preclinical and clinical development.

This guide details the essential experimental procedures and data analyses required to characterize the stability of this compound. By following these protocols, researchers can generate reliable and reproducible data to inform formulation development, storage conditions, and regulatory submissions.

Thermostability of this compound

The thermostability of a compound refers to its resistance to chemical degradation as a function of temperature. Elevated temperatures can accelerate degradation pathways such as oxidation, hydrolysis, and isomerization.

Experimental Protocol: Thermostability Assessment

A common method for assessing thermostability is to subject the compound to a range of temperatures over a defined period and monitor its degradation.

Objective: To determine the degradation kinetics of this compound at various temperatures.

Materials:

-

This compound (pure compound)

-

Solvent (e.g., 50% acetonitrile in water)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][2]

-

C18 column (e.g., 3 µm, 100 mm x 3.0 mm i.d.)[2]

-

Temperature-controlled chambers or ovens

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.[2]

-

Incubation: Aliquot the stock solution into multiple vials and place them in temperature-controlled chambers set at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature chamber.

-

HPLC Analysis: Immediately analyze the samples by a stability-indicating HPLC method.[2] A typical gradient reversed-phase liquid chromatography (RPLC) method can be employed.[2]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5-100% B over 10 minutes

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Detection: UV spectrophotometer at a wavelength determined by the maximal absorbance of this compound.

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point and temperature. Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Data Presentation: Thermostability of this compound

The following table summarizes hypothetical data for the percentage of this compound remaining after incubation at different temperatures over time.

| Temperature (°C) | 0 hours | 24 hours | 48 hours | 72 hours | 168 hours |

| 25 | 100% | 99.8% | 99.5% | 99.2% | 98.5% |

| 40 | 100% | 98.5% | 97.1% | 95.8% | 92.0% |

| 60 | 100% | 92.3% | 85.2% | 78.6% | 60.1% |

| 80 | 100% | 75.4% | 56.8% | 42.1% | 18.9% |

Experimental Workflow: Thermostability Assay

Caption: Workflow for Thermostability Assessment of this compound.

pH Stability of this compound

The pH of the environment can significantly influence the stability of a drug molecule, particularly those with ionizable groups. Hydrolysis and other degradation reactions are often pH-dependent.

Experimental Protocol: pH Stability Assessment

This protocol describes a method to evaluate the stability of this compound across a range of pH values.

Objective: To determine the rate of degradation of this compound in aqueous solutions of varying pH.

Materials:

-

This compound (pure compound)

-

A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][2]

-

C18 column (e.g., 3 µm, 100 mm x 3.0 mm i.d.)[2]

-

Temperature-controlled incubator (set at a constant temperature, e.g., 25°C)

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Incubation: Dilute an aliquot of the stock solution into each of the different pH buffers to a final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the buffer's pH.

-

Time Points: Incubate the solutions at a constant temperature (e.g., 25°C). At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), take an aliquot from each pH solution.

-

Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adjusting the pH of the aliquot to a more stable range before HPLC analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method as described in the thermostability section.

-

Data Analysis: Quantify the peak area of the intact this compound at each time point and pH. Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Data Presentation: pH Stability of this compound

The following table presents hypothetical data for the percentage of this compound remaining after incubation in buffers of different pH at 25°C.

| pH | 0 hours | 24 hours | 48 hours | 72 hours | 168 hours |

| 2 | 100% | 95.2% | 90.7% | 86.4% | 75.1% |

| 4 | 100% | 99.1% | 98.3% | 97.5% | 95.3% |

| 7 | 100% | 99.5% | 99.0% | 98.6% | 97.4% |

| 9 | 100% | 96.8% | 93.7% | 90.8% | 82.5% |

| 12 | 100% | 80.3% | 64.5% | 51.2% | 28.7% |

Hypothetical Signaling Pathway Affected by this compound Degradation

The stability of this compound is crucial for its intended biological effect. Degradation could lead to a loss of activity or the formation of products with different or adverse effects. The following diagram illustrates a hypothetical signaling pathway where the stability of this compound is critical for its inhibitory action.

References

Methodological & Application

Unveiling Flagranone A: A Detailed Guide to its Extraction and Purification

Disclaimer: Initial searches for "Flagranone C" did not yield any publicly available scientific literature, suggesting it may be a novel or uncharacterized compound. This document therefore focuses on Flagranone A , a known sesquiterpenoid isolated from the nematophagous fungus Duddingtonia flagrans (also known as Arthrobotrys flagrans). The methodologies presented are based on established principles of natural product chemistry and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Flagranone A is a sesquiterpenoid natural product with a complex chemical structure.[1] As with many fungal secondary metabolites, it holds potential for biological activity and further investigation. The effective extraction and purification of Flagranone A from fungal cultures are critical preliminary steps for any subsequent research, including structural elucidation, bioactivity screening, and derivatization studies. This application note provides a detailed overview of the methodologies for the isolation and purification of Flagranone A, complete with experimental protocols and data presentation.

Data Presentation: A Comparative Overview

Due to the limited specific data in the public domain for Flagranone A extraction, the following table presents a generalized comparison of common extraction and purification techniques applicable to fungal terpenoids. This allows for an informed selection of methods based on desired yield, purity, and available resources.

| Extraction Method | Solvent System | Typical Yield Range (%) | Purity Achieved (%) | Key Advantages | Key Disadvantages |

| Solid-Liquid Extraction (Maceration) | Ethyl acetate, Dichloromethane, Methanol | 0.1 - 2.0 | 10 - 40 | Simple, low cost, suitable for initial screening. | Time-consuming, large solvent consumption, lower efficiency. |

| Soxhlet Extraction | Hexane, Ethyl acetate, Chloroform | 0.5 - 5.0 | 20 - 50 | More efficient than maceration, requires less solvent. | Potential for thermal degradation of labile compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol, Methanol, Acetone | 1.0 - 7.0 | 25 - 60 | Faster extraction times, improved efficiency. | Can generate heat, potentially degrading compounds. |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with co-solvents) | 0.2 - 3.0 | 30 - 70 | Environmentally friendly, highly selective. | High initial equipment cost, requires optimization. |

| Purification Technique | Stationary Phase | Mobile Phase System | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl acetate gradient, Dichloromethane/Methanol gradient | 60 - 95 | High loading capacity, cost-effective for initial purification. | Time-consuming, large solvent consumption, lower resolution. |

| Flash Chromatography | Silica gel, C18 | Hexane/Ethyl acetate gradient, Acetonitrile/Water gradient | 80 - 98 | Faster than traditional column chromatography, improved resolution. | Requires specialized equipment. |

| Preparative HPLC (Prep-HPLC) | C18, Phenyl-Hexyl | Acetonitrile/Water gradient, Methanol/Water gradient | > 99 | High resolution and purity, reproducible. | Lower loading capacity, high cost of solvents and columns. |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of Flagranone A from Duddingtonia flagrans cultures.

Protocol 1: Cultivation of Duddingtonia flagrans

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar nutrient-rich medium suitable for fungal growth.

-

Inoculation: Inoculate the sterile media with a pure culture of Duddingtonia flagrans.

-

Incubation: Incubate the cultures at 25-28°C in the dark for 14-21 days, or until sufficient mycelial growth is observed.

Protocol 2: Extraction of Crude Flagranone A

This protocol describes a standard solid-liquid extraction method.

-

Harvesting: Harvest the fungal mycelium and the agar medium from the culture plates.

-

Homogenization: Homogenize the fungal biomass and medium in a blender with ethyl acetate (or another suitable solvent like dichloromethane) in a 1:3 (w/v) ratio.

-

Extraction: Transfer the homogenate to an Erlenmeyer flask and stir at room temperature for 24 hours.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the mycelial debris from the organic extract.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Drying: Dry the crude extract completely under a stream of nitrogen gas.

Protocol 3: Purification of Flagranone A

This protocol outlines a multi-step purification process using column chromatography followed by preparative HPLC.

Step 1: Silica Gel Column Chromatography (Initial Purification)

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) in a hexane slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) and monitor the separation by thin-layer chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

-

Column: Use a C18 reversed-phase preparative column.

-